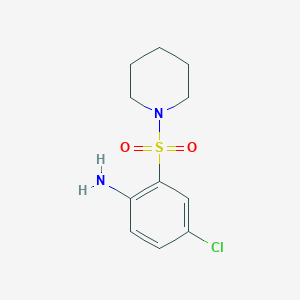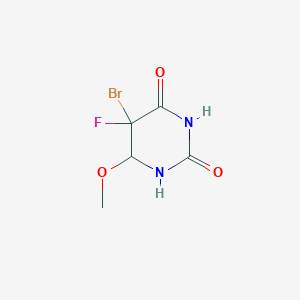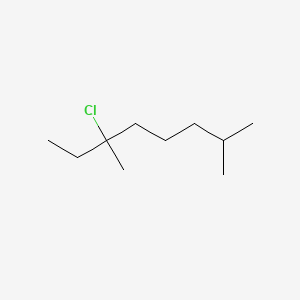![molecular formula C14H12ClNO2 B14162751 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid CAS No. 898128-45-5](/img/structure/B14162751.png)
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, which introduces a chlorine atom at the para position relative to the amino group . This reaction is highly regioselective due to the strong electron-donating nature of the amino group, which directs the chlorination to the para position.
Industrial Production Methods
Industrial production of tolfenamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted via reactions such as Suzuki coupling, introducing different aromatic or alkyl groups.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common in practical applications.
Esterification and Amidation: The carboxylic acid group can be converted into esters, amides, and other derivatives through standard organic reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Amidation: Amines and coupling agents such as EDCI or DCC.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, esters, and amides, which can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Primarily used for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The primary mechanism of action of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX, the compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparación Con Compuestos Similares
Similar Compounds
- Mefenamic Acid
- Flufenamic Acid
- Niflumic Acid
Uniqueness
Compared to other fenamates, 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties. Its ability to inhibit the growth of certain cancer cells sets it apart from other similar compounds .
Propiedades
Número CAS |
898128-45-5 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
Clave InChI |
QDNMBJXNLJFNHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


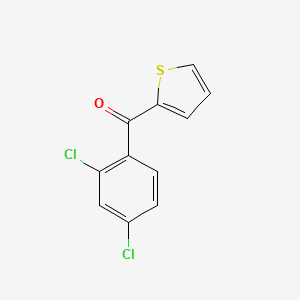
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
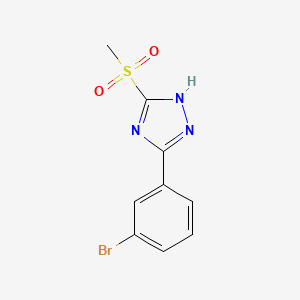
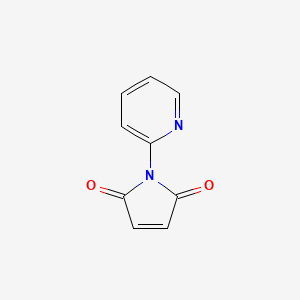
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)

